molecular formula C8H4ClNO2S B13886235 3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid

3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid

Cat. No.: B13886235
M. Wt: 213.64 g/mol
InChI Key: TYAYOYYQUGJEIZ-UHFFFAOYSA-N
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Description

3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that contains both a thieno and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno ring, followed by chlorination to introduce the chlorine atom at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorothieno[2,3-b]pyridine-2-carboxylic acid
  • 5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid

Uniqueness

3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C8H4ClNO2S

Molecular Weight

213.64 g/mol

IUPAC Name

3-chlorothieno[3,2-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H4ClNO2S/c9-4-3-13-6-2-1-5(8(11)12)10-7(4)6/h1-3H,(H,11,12)

InChI Key

TYAYOYYQUGJEIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1SC=C2Cl)C(=O)O

Origin of Product

United States

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